7-Chloro-5-fluoroindoline hydrochloride
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Overview
Description
7-Chloro-5-fluoroindoline hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of chlorine and fluorine atoms on the indoline ring, which can influence its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-fluoroindoline hydrochloride typically involves the halogenation of indoline derivatives. One common method includes the reaction of 5-fluoroindoline with a chlorinating agent under controlled conditions. For instance, the use of iron(III) chloride-mediated reaction with hydrazine hydrate in methanol at 60°C has been reported for similar compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistency and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-5-fluoroindoline hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or other reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indoline derivatives .
Scientific Research Applications
7-Chloro-5-fluoroindoline hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-5-fluoroindoline hydrochloride involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
- 5-Fluoroindoline
- 6-Chloroindole
- 7-Bromoindole
- 4-Fluoroindole
Comparison: Compared to these similar compounds, 7-Chloro-5-fluoroindoline hydrochloride is unique due to the simultaneous presence of both chlorine and fluorine atoms on the indoline ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8Cl2FN |
---|---|
Molecular Weight |
208.06 g/mol |
IUPAC Name |
7-chloro-5-fluoro-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C8H7ClFN.ClH/c9-7-4-6(10)3-5-1-2-11-8(5)7;/h3-4,11H,1-2H2;1H |
InChI Key |
FYLNMQJAADEXCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2Cl)F.Cl |
Origin of Product |
United States |
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